

An In-Depth Technical Guide to the Azido-PEG3-amino-OPSS Linker

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Compound of Interest

Compound Name: Azido-PEG3-amino-OPSS

Cat. No.: B11935449

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the **Azido-PEG3-amino-OPSS** linker, a versatile heterobifunctional crosslinker integral to the advancement of targeted therapeutics and bioconjugation. Below, we delve into its core properties, detailed experimental protocols, and the fundamental chemical processes it facilitates, offering a technical resource for its application in research and development.

Core Properties and Specifications

The **Azido-PEG3-amino-OPSS** linker is a polyethylene glycol (PEG)-based molecule designed with distinct reactive moieties at each terminus, enabling the sequential and specific conjugation of different molecules. Its structure incorporates an azide group for bioorthogonal "click" chemistry, a cleavable disulfide bond for controlled release, and a central PEG3 spacer to enhance solubility and provide spatial separation between conjugated entities.

Quantitative Data Summary

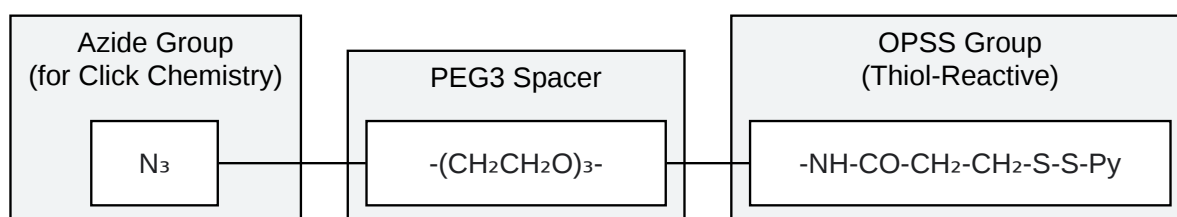
A compilation of the key quantitative properties of the **Azido-PEG3-amino-OPSS** linker is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	415.53 g/mol	[1]
Molecular Formula	C ₁₆ H ₂₅ N ₅ O ₄ S ₂	[1]
Purity	Typically >95%	
Appearance	Solid or oil	
Solubility	Soluble in DMSO, DMF	
Spacer Arm Length	The PEG3 component provides a hydrophilic and flexible spacer.	[2]
Storage Conditions	Store at -20°C, desiccated.	

Chemical Structure and Reactivity

The unique architecture of the **Azido-PEG3-amino-OPSS** linker dictates its utility in multi-step conjugation strategies. The structure, as confirmed by its SMILES notation

O=C(CCSSC1=CC=CC=N1)NCCOCCOCCOCCN=[N+]=[N-], reveals an N-(2-(pyridin-2-yl)disulfanyl)ethyl)amide moiety, not a free primary amine as the name might suggest.[1]



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Figure 1: Functional components of the **Azido-PEG3-amino-OPSS** linker.

The azide terminus participates in highly efficient and bioorthogonal click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are favored for their high specificity and yields under mild, aqueous conditions. The ortho-pyridyl disulfide (OPSS) group

at the other end is reactive towards free thiol (sulfhydryl) groups, forming a stable but cleavable disulfide bond.[3] This disulfide linkage is susceptible to cleavage by reducing agents such as dithiothreitol (DTT) or glutathione, a feature that is particularly advantageous for intracellular drug delivery, where the higher concentration of glutathione can trigger the release of a conjugated payload.

Experimental Protocols

While a specific, published protocol for the **Azido-PEG3-amino-OPSS** linker is not readily available, the following represents a generalized, two-stage experimental workflow for its use in conjugating a thiol-containing protein (e.g., an antibody) to an alkyne-modified payload. This protocol is synthesized from established methods for thiol-disulfide exchange and click chemistry.

Stage 1: Conjugation to a Thiol-Containing Protein via Thiol-Disulfide Exchange

This stage involves the reaction of the OPSS group of the linker with a free thiol on a protein or other biomolecule.

Materials:

- Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
- **Azido-PEG3-amino-OPSS** linker
- Anhydrous DMSO or DMF
- Reducing agent (if necessary, e.g., TCEP)
- Purification system (e.g., size-exclusion chromatography)

Methodology:

- **Protein Preparation:** If the protein's cysteine residues are in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

- **Linker Preparation:** Dissolve the **Azido-PEG3-amino-OPSS** linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
- **Conjugation Reaction:** Add a 5-10 fold molar excess of the linker stock solution to the reduced protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
- **Incubation:** Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
- **Purification:** Remove the excess linker and pyridine-2-thione by size-exclusion chromatography or dialysis. The resulting product is the azide-functionalized protein.

Stage 2: Conjugation of an Alkyne-Modified Payload via Click Chemistry (SPAAC)

This stage utilizes the azide-functionalized protein from Stage 1 and an alkyne-containing molecule of interest. The following protocol describes a strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry method.

Materials:

- Azide-functionalized protein
- Alkyne-modified payload (e.g., DBCO-drug)
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification system (e.g., size-exclusion chromatography)

Methodology:

- **Reaction Setup:** Combine the azide-functionalized protein with a 1.5-5 fold molar excess of the alkyne-modified payload in the reaction buffer.

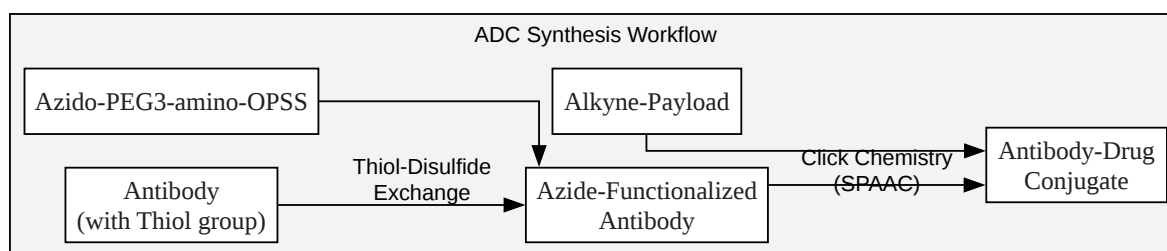
- Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored using analytical techniques such as SDS-PAGE or mass spectrometry.
- Purification: Purify the final conjugate to remove any unreacted payload using size-exclusion chromatography or other appropriate chromatographic techniques.

Applications in Drug Development

The unique properties of the **Azido-PEG3-amino-OPSS** linker make it a valuable tool in the development of sophisticated drug delivery systems and targeted therapies.

PROTACs and Antibody-Drug Conjugates (ADCs)

This linker is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).^[1] In a typical ADC application, the OPSS end can be used to attach the linker to a cysteine residue on a monoclonal antibody. The azide end can then be "clicked" to an alkyne-modified cytotoxic drug. The resulting ADC can circulate in the bloodstream and, upon reaching a target cell, the disulfide bond can be cleaved in the reducing intracellular environment, releasing the drug.

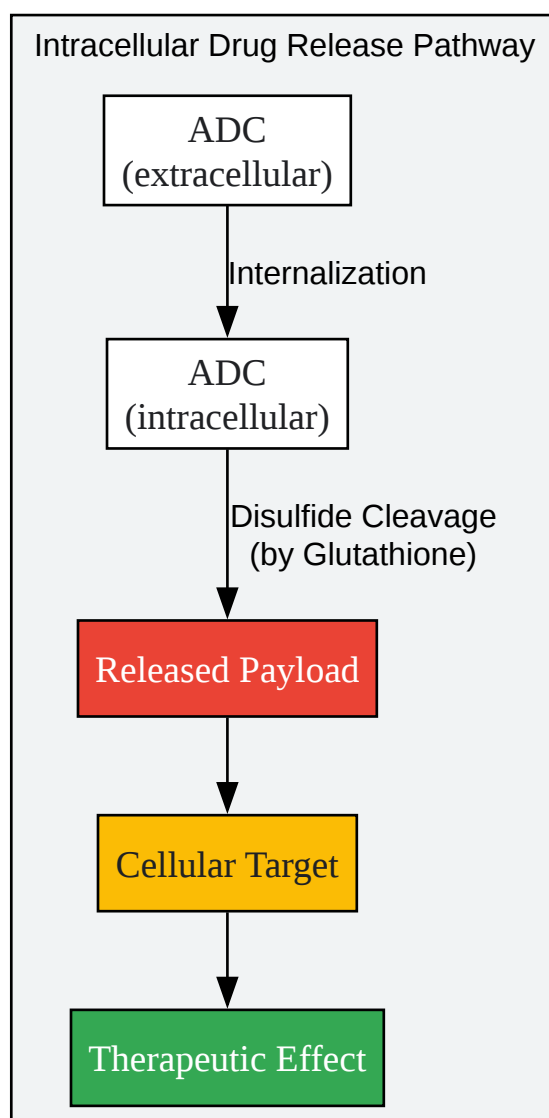


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Figure 2: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Intracellular Release Mechanism

The cleavable disulfide bond is a key feature for controlled drug release. The higher concentration of glutathione within cells compared to the bloodstream facilitates the reduction of the disulfide bond, leading to the release of the payload at the site of action.



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Figure 3: Signaling pathway of ADC-mediated drug delivery and release.

Conclusion

The **Azido-PEG3-amino-OPSS** linker is a sophisticated and highly functional chemical tool for researchers in the fields of bioconjugation, drug delivery, and targeted therapeutics. Its

heterobifunctional nature, combined with a flexible PEG spacer and a cleavable disulfide bond, provides a robust platform for the construction of complex and effective biomolecular conjugates. The detailed understanding of its properties and the application of appropriate experimental protocols are key to leveraging its full potential in the development of next-generation therapies.

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